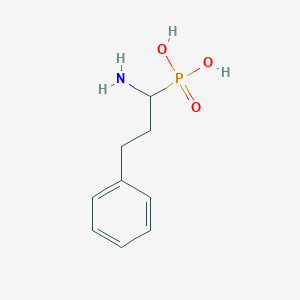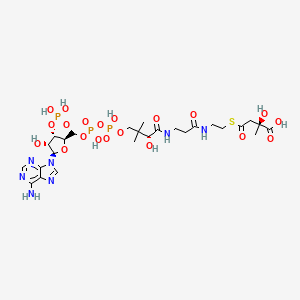
(3S)-Citramalyl-CoA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-citramalyl-CoA is the (3S)-diastereomer of citramalyl-CoA. It derives from a L-citramalic acid. It is a conjugate acid of a this compound(5-).
Scientific Research Applications
Enzyme Complexes and Biochemical Pathways :
- Citramalate lyase, an enzyme complex from Clostridium tetanomorphum, involves (3S)-Citramalyl-CoA in its functioning. This complex has been dissociated into active protein components, including an acyl carrier protein, α, and β subunits. The α subunit catalyzes the formation of acetyl-CoA and citramalate from this compound and acetate (Dimroth, Buckel, Loyal, & Eggerer, 1977).
Autotrophic CO2 Fixation and Metabolic Cycles :
- In Chloroflexus aurantiacus, a phototrophic bacterium, this compound plays a role in the 3-hydroxypropionate cycle for autotrophic CO2 fixation. This cycle involves the conversion of citramalate to acetyl-CoA and pyruvate, crucial for cellular carbon precursor formation (Friedmann, Alber, & Fuchs, 2006; 2007).
Citrate Synthase Activity :
- Studies on citrate synthase, an enzyme that catalyzes the conversion of oxaloacetate and acetyl-CoA to citrate, have revealed interesting insights when using (3S)-citryl-CoA, a related compound to this compound, as a substrate. These studies contribute to understanding the kinetics and mechanisms of enzyme action involving this compound (Löhlein-Werhahn, Bayer, Bauer, & Eggerer, 1983).
Microbial Product Synthesis :
- The microbial synthesis of citramalic acid, a precursor for chemical synthesis, involves this compound. Research in Escherichia coli has shown that engineered citrate synthase can improve citramalic acid production, demonstrating the importance of this compound in biotechnological applications (Wu, Brisbane Tovilla-Coutiño, & Eiteman, 2020).
Vitamin B12 Metabolism and Immunomodulation :
- The CLYBL gene, which encodes a mitochondrial enzyme involved in vitamin B12 metabolism, is linked to the metabolism of this compound. This connection highlights the role of this compound in broader cellular metabolic pathways and potential implications for human health (Shen et al., 2017).
Metabolic Engineering and Synthetic Biology :
- Metabolic engineering in microorganisms, such as E. coli, has been utilized to enhance the synthesis of compounds like poly(3-hydroxybutyrate-co-3-hydroxyvalerate) using this compound as a precursor. This demonstrates its role in biopolymer production and synthetic biology applications (Yang et al., 2013).
properties
Molecular Formula |
C26H42N7O20P3S |
|---|---|
Molecular Weight |
897.6 g/mol |
IUPAC Name |
(2S)-4-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-2-hydroxy-2-methyl-4-oxobutanoic acid |
InChI |
InChI=1S/C26H42N7O20P3S/c1-25(2,19(37)22(38)29-5-4-14(34)28-6-7-57-15(35)8-26(3,41)24(39)40)10-50-56(47,48)53-55(45,46)49-9-13-18(52-54(42,43)44)17(36)23(51-13)33-12-32-16-20(27)30-11-31-21(16)33/h11-13,17-19,23,36-37,41H,4-10H2,1-3H3,(H,28,34)(H,29,38)(H,39,40)(H,45,46)(H,47,48)(H2,27,30,31)(H2,42,43,44)/t13-,17-,18-,19+,23-,26+/m1/s1 |
InChI Key |
XYGOWHUIVNMEIA-XBVYHAPZSA-N |
Isomeric SMILES |
C[C@](CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)(C(=O)O)O |
Canonical SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CC(C)(C(=O)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



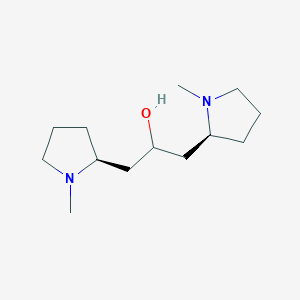
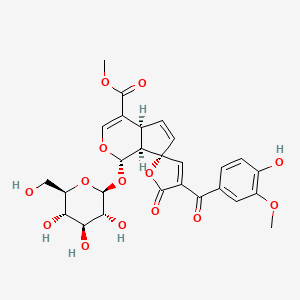
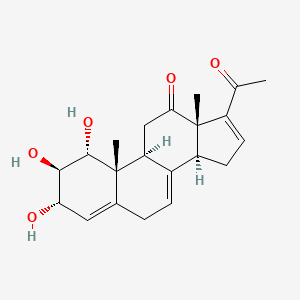

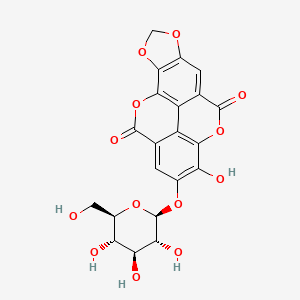
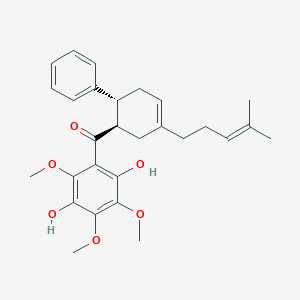
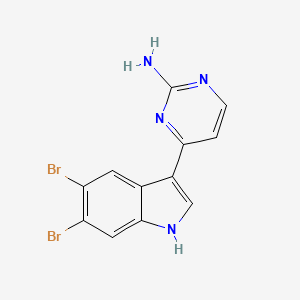
![2-Amino-6-[[4-carboxy-4-[2-(2-hydroxypropanoylamino)propanoylamino]butanoyl]amino]-7-(carboxymethylamino)-7-oxoheptanoic acid](/img/structure/B1247818.png)
![5H-pyrido[3,2-a]phenoxazin-5-one](/img/structure/B1247821.png)
![4-[(E)-dec-3-enyl]phenol](/img/structure/B1247822.png)
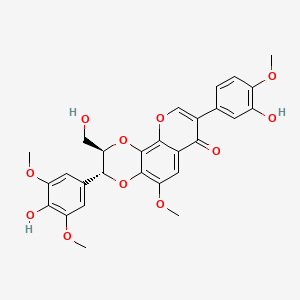
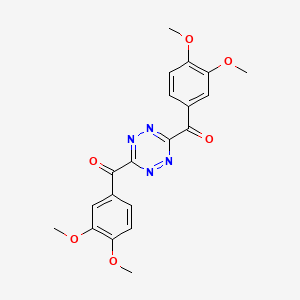
![[(1S,8aS)-2,5,5,8a-tetramethyl-1,4,4a,6,7,8-hexahydronaphthalen-1-yl]methanol](/img/structure/B1247825.png)
